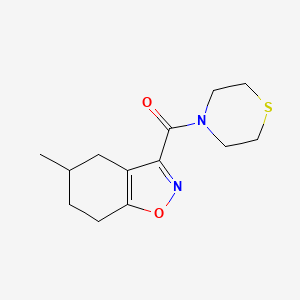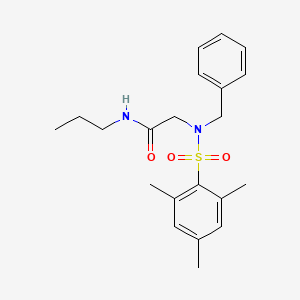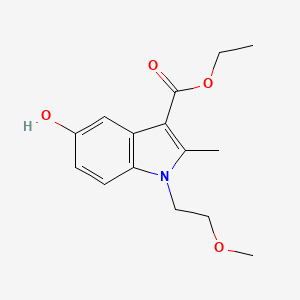
ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate
Descripción general
Descripción
Ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate, also known as EMIM, is a chemical compound that belongs to the indole family. It is a synthetic compound that has been widely used in scientific research due to its unique properties. EMIM has been used in various fields of research, including medicinal chemistry, neuroscience, and drug discovery.
Mecanismo De Acción
The mechanism of action of ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate is not fully understood. However, it is believed to act as a modulator of various neurotransmitters, including dopamine, serotonin, and norepinephrine. ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate has been shown to enhance the release of dopamine and serotonin, which are involved in the regulation of mood, emotion, and cognition.
Biochemical and Physiological Effects:
ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of dopamine and serotonin, which are involved in the regulation of mood, emotion, and cognition. ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that is easy to obtain and has a high purity level. It has been extensively used in various fields of research, including medicinal chemistry, neuroscience, and drug discovery. However, ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate. One area of research is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the study of its mechanism of action, which may lead to the development of new therapeutic targets. Additionally, research on the biochemical and physiological effects of ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate may provide new insights into the treatment of various diseases.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various biologically active compounds. ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate has been used in medicinal chemistry research to develop new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in neuroscience research to study the mechanisms of action of various neurotransmitters.
Propiedades
IUPAC Name |
ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(18)14-10(2)16(7-8-19-3)13-6-5-11(17)9-12(13)14/h5-6,9,17H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFCREHIGJIJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-hydroxy-1-(2-methoxyethyl)-2-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4760684.png)
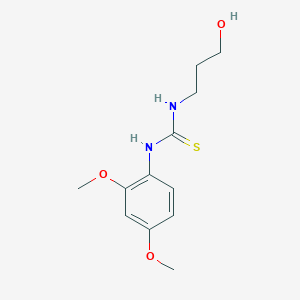
![2-fluoro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B4760704.png)
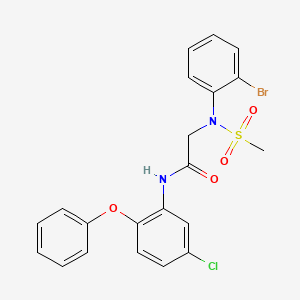

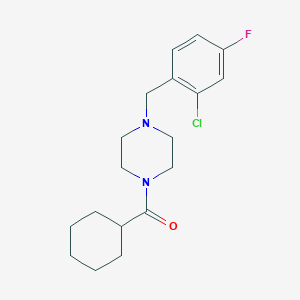
![1-ethyl-N-phenyl-4-[({[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4760732.png)
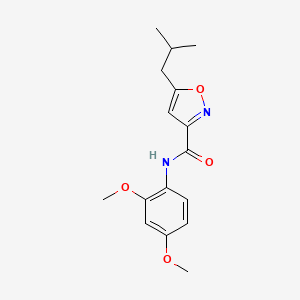
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-ethoxypropyl)acetamide](/img/structure/B4760744.png)
![2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4760751.png)
![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4760770.png)
![1-(2-fluorophenyl)-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760777.png)
